molecular formula C21H20O6 B14629652 4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-78-2

4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14629652
CAS No.: 53873-78-2
M. Wt: 368.4 g/mol
InChI Key: DJCBCNAICAQUOI-UHFFFAOYSA-N
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Description

4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and chromene derivatives.

    Etherification: The phenol derivative undergoes etherification with a suitable alkylating agent, such as 5-bromopentyl phenyl ether, under basic conditions to form the intermediate.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the chromene ring structure.

    Oxidation: The chromene derivative is oxidized to introduce the oxo group at the 4-position.

    Carboxylation: Finally, carboxylation reactions are carried out to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.

    Substitution: The phenoxy and carboxylic acid groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s chromene structure is of interest for studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromene structure allows it to interact with enzymes and receptors, potentially modulating their activity. The phenoxy and carboxylic acid groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-6-((5-phenoxypentyl)oxy)-1,4-dihydroquinoline-3-carboxylic acid
  • 4-Oxo-6-(5-phenoxypentoxy)-1H-quinoline-3-carboxylic acid

Uniqueness

4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both phenoxy and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

53873-78-2

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

4-oxo-6-(5-phenoxypentoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C21H20O6/c22-18-14-20(21(23)24)27-19-10-9-16(13-17(18)19)26-12-6-2-5-11-25-15-7-3-1-4-8-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24)

InChI Key

DJCBCNAICAQUOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCOC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O

Origin of Product

United States

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